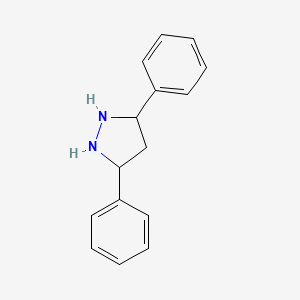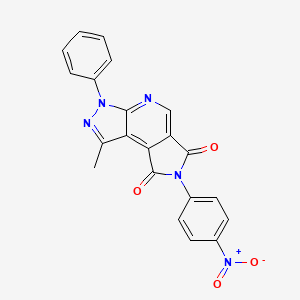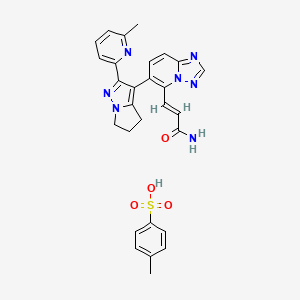
TGF-|ARI inhibitor 1 (methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) is a chemical compound known for its role as an inhibitor of transforming growth factor beta receptor type 1. This compound is primarily used in cancer research due to its ability to inhibit the transforming growth factor beta signaling pathway, which is often implicated in tumor progression and metastasis .
Preparation Methods
The synthesis of TGF-|ARI inhibitor 1 (methylbenzenesulfonate) involves several steps. The key synthetic route includes the formation of the core structure followed by the introduction of the methylbenzenesulfonate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the inhibition of transforming growth factor beta receptor type 1.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor type 1 inhibition on cellular processes.
Medicine: Utilized in preclinical and clinical studies to explore its potential as a therapeutic agent for cancer treatment.
Industry: Applied in the development of new drugs and therapeutic agents targeting the transforming growth factor beta signaling pathway
Mechanism of Action
The mechanism of action of TGF-|ARI inhibitor 1 (methylbenzenesulfonate) involves the inhibition of transforming growth factor beta receptor type 1. This inhibition blocks the transforming growth factor beta signaling pathway, which is responsible for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, the compound can reduce tumor progression and metastasis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
TGF-|ARI inhibitor 1 (methylbenzenesulfonate) is unique due to its specific inhibition of transforming growth factor beta receptor type 1. Similar compounds include:
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor used in cancer research.
LY3200882: A highly selective transforming growth factor beta receptor type 1 inhibitor with potent anti-tumor activity.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C28H27N7O4S |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O.C7H8O3S/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29);2-5H,1H3,(H,8,9,10)/b9-8+; |
InChI Key |
XZUNOQFISXLFDP-HRNDJLQDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


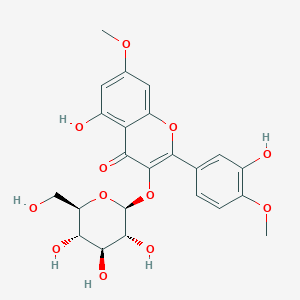
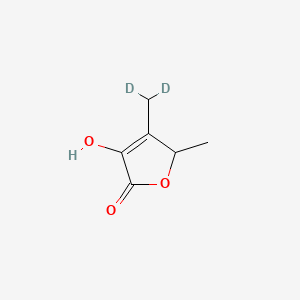
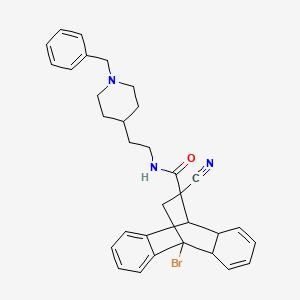
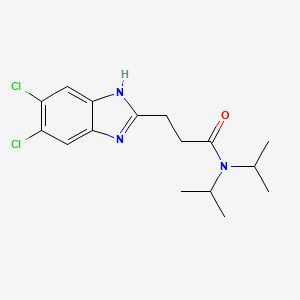
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
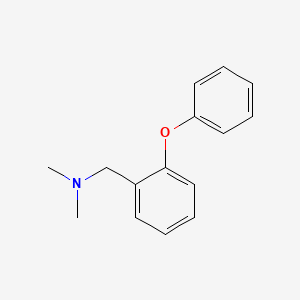
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
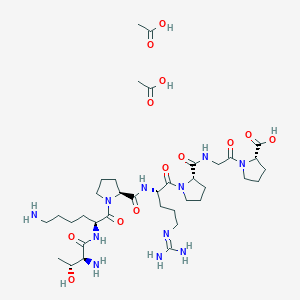
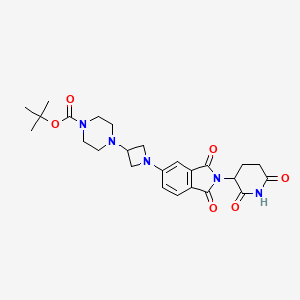
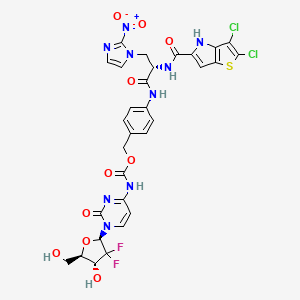
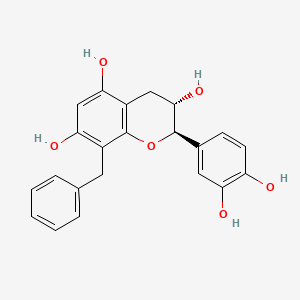
![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)
